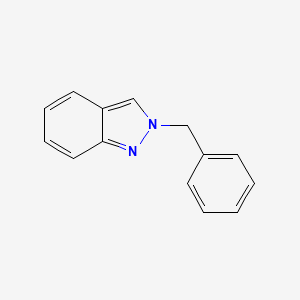
2-Benzyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are present in various bioactive natural products and drug molecules. The 2H-indazole motif is particularly significant due to its presence in compounds with distinctive bioactivities .
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of transition metals like copper (Cu) or silver (Ag) to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent.
Base-Catalyzed Benzyl C-H Deprotonation: This method involves the deprotonation of benzyl C-H bonds followed by cyclization to yield 2-aryl-2H-indazoles.
Industrial Production Methods:
Iodine-Mediated Synthesis: This method utilizes iodine to mediate benzyl C-H functionalization, which is efficient and does not require metals.
Visible-Light Irradiation: Under visible-light irradiation, 2-((aryl/alkyl/H)ethynyl)aryltriazenes react with arylsulfinic acids to produce 3-functionalized 2H-indazoles without the need for an extra photocatalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Reductive cyclization is a key reaction in the synthesis of 2H-indazoles.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Cu(OAc)2 in DMSO under an oxygen atmosphere.
Reduction: Reductive cyclization using 2-azidobenzaldehydes and amines.
Substitution: Base-catalyzed benzyl C-H deprotonation.
Major Products:
Oxidation: Formation of various oxidized indazole derivatives.
Reduction: Production of 2H-indazole derivatives.
Substitution: Generation of 2-aryl-2H-indazoles.
Scientific Research Applications
2-Benzyl-2H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-indazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indazole: Another tautomer of indazole, which is more thermodynamically stable.
3H-Indazole: A less common tautomer compared to 1H- and 2H-indazoles.
Uniqueness:
Properties
CAS No. |
43120-26-9 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-benzylindazole |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-13-8-4-5-9-14(13)15-16/h1-9,11H,10H2 |
InChI Key |
VOXHHUSCWMAPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
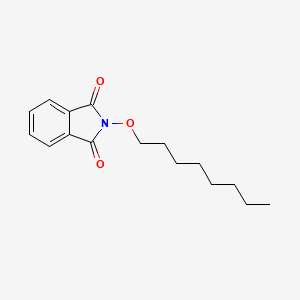
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)
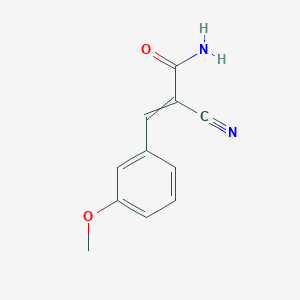
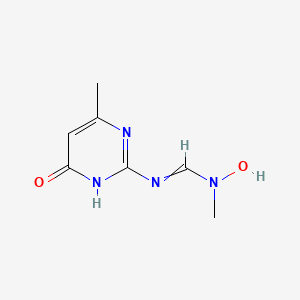
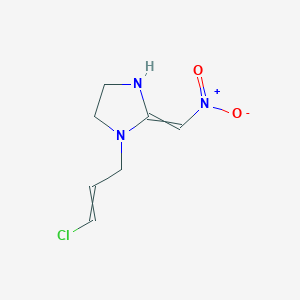
![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)
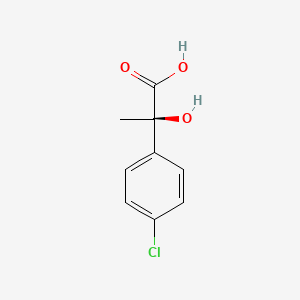
![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
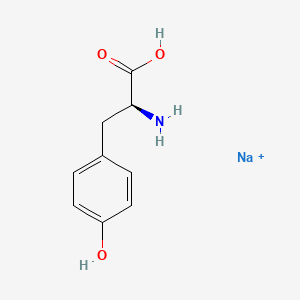
carbonyl}carbamate](/img/structure/B11725894.png)
